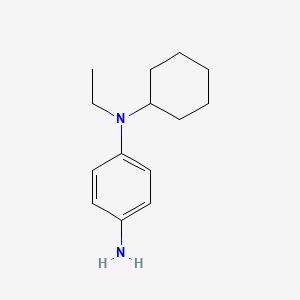

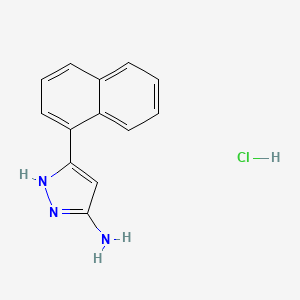

![molecular formula C15H17N3 B1318061 {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954257-49-9](/img/structure/B1318061.png)

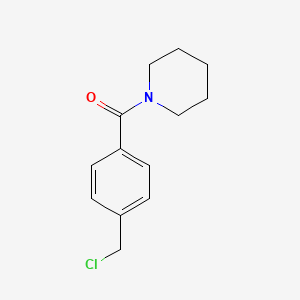

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine” is a chemical compound with the CAS Number: 1019375-24-6 . Its IUPAC name is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid . The compound has a molecular weight of 254.29 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Water Oxidation Catalysis

Mononuclear ruthenium complexes with pentadentate ligands that include isoquinoline and pyridinyl groups have been synthesized and characterized. These complexes, specifically ones involving "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine" or similar structures, were explored for their ability to catalyze water oxidation. The research found that the substitution of pyridine groups with electron-withdrawing isoquinolines results in a higher redox potential but lower activity for water oxidation compared to other ruthenium complexes. This study provides insight into the structural and electronic factors influencing the catalytic efficiency of water oxidation, highlighting the potential of isoquinoline-containing complexes in catalysis under specific conditions (Vennampalli, Liang, Webster, & Zhao, 2014).

Transfer Hydrogenation Reactions

Quinazoline-based ruthenium complexes have demonstrated significant efficiency in transfer hydrogenation reactions. While not directly mentioning "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine," the study on these complexes sheds light on the structural motifs conducive to high catalytic activity. These findings suggest that isoquinoline derivatives could be optimized for similar catalytic applications, offering pathways to highly efficient transfer hydrogenation with potential scalability in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Synthesis of Enantiopure Compounds

The synthesis of enantiopure compounds, including 10-nornaltrexones, involves intermediate pyridinyl compounds that share structural similarities with "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine." This research underscores the utility of isoquinoline derivatives in the enantioselective synthesis of complex molecules, which can have implications in pharmaceuticals and drug discovery (Selfridge, Deschamps, Jacobson, & Rice, 2014).

Structural and Electronic Modification for Catalytic Activity

In the realm of electro- and photocatalytic hydrogen production, cobalt complexes with pentadentate ligands incorporating isoquinoline have shown that such modifications can significantly alter catalytic activity and efficiency. These studies highlight the critical role of isoquinoline-containing ligands in tuning the redox properties and catalytic performance of metal complexes, pointing towards their broader application in renewable energy technologies (Wang, Liang, Reddy, Long, Driskill, Lyons, Donnadieu, Bollinger, Webster, & Zhao, 2018).

Synthesis of Complex Heterocycles

Isoquinoline derivatives have also been pivotal in the synthesis of complex heterocycles, demonstrating the versatility of "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine" and related structures in organic synthesis. Such compounds have been utilized as intermediates in the construction of pharmacologically relevant molecules, showcasing their importance in medicinal chemistry and drug development (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVBXCSFWJZIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

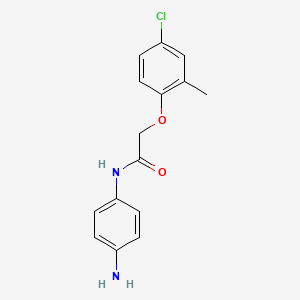

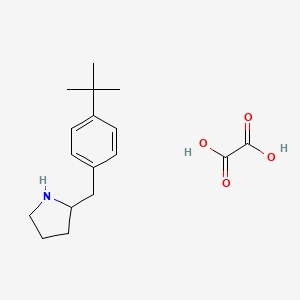

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

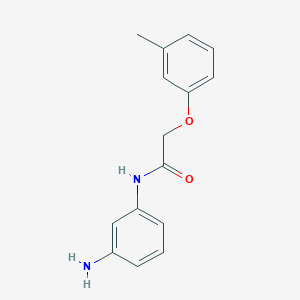

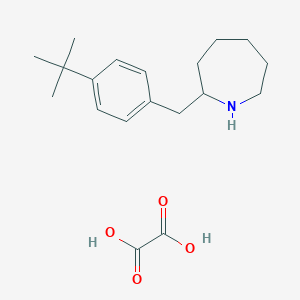

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)